Cas no 2680904-19-0 (2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)

2-Ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions while maintaining acid-labile side-chain protections. The ethyl substitution on the aromatic ring enhances steric and electronic properties, which can influence peptide conformation and stability. This compound is particularly useful in the synthesis of modified peptides, where precise functionalization is required. Its high purity and compatibility with standard SPPS protocols make it a reliable building block for researchers in peptide chemistry and pharmaceutical development.
2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid structure
2680904-19-0 structure
Product name:2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid
CAS No:2680904-19-0
MF:C24H21NO4
MW:387.427846670151
CID:5626574
PubChem ID:165936775

2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680904-19-0
    • 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
    • EN300-28302390
    • 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid
    • Inchi: 1S/C24H21NO4/c1-2-25(22-14-8-7-13-20(22)23(26)27)24(28)29-15-21-18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h3-14,21H,2,15H2,1H3,(H,26,27)
    • InChI Key: NNMHWLXXAYMIOY-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=CC=CC=1C(=O)O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 387.14705815g/mol
  • Monoisotopic Mass: 387.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 66.8Ų

2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28302390-10.0g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
10.0g
$6697.0 2025-03-19
Enamine
EN300-28302390-0.1g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
0.1g
$1371.0 2025-03-19
Enamine
EN300-28302390-0.05g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
0.05g
$1308.0 2025-03-19
Enamine
EN300-28302390-0.5g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
0.5g
$1495.0 2025-03-19
Enamine
EN300-28302390-1.0g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
1.0g
$1557.0 2025-03-19
Enamine
EN300-28302390-2.5g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
2.5g
$3051.0 2025-03-19
Enamine
EN300-28302390-10g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0
10g
$6697.0 2023-09-07
Enamine
EN300-28302390-5g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0
5g
$4517.0 2023-09-07
Enamine
EN300-28302390-1g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0
1g
$1557.0 2023-09-07
Enamine
EN300-28302390-5.0g
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
2680904-19-0 95.0%
5.0g
$4517.0 2025-03-19

Additional information on 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid

Research Brief on 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid (CAS: 2680904-19-0): Recent Advances and Applications

The compound 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid (CAS: 2680904-19-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic utility, and emerging roles in biomedical applications.

Recent studies have emphasized the critical role of 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid as a protected amino acid derivative, particularly in solid-phase peptide synthesis (SPPS). The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality, enabling the stepwise assembly of peptides with high efficiency and minimal side reactions. Innovations in its synthetic protocols have improved yield and purity, making it a staple in modern peptide chemistry.

In 2023, a breakthrough study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of peptide-based therapeutics targeting protein-protein interactions (PPIs). Researchers utilized 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid to construct cyclic peptides with enhanced stability and bioavailability, showcasing its potential in overcoming traditional limitations of linear peptides. The study reported a 40% improvement in binding affinity for targets such as MDM2-p53, a key interaction in cancer therapeutics.

Further investigations have explored its application in prodrug design. A 2024 ACS Chemical Biology paper detailed its incorporation into self-immolative linkers for controlled drug release, leveraging the Fmoc group's sensitivity to basic conditions. This approach has been tested in preclinical models for site-specific delivery of anticancer agents, with promising reductions in systemic toxicity.

Challenges remain in optimizing the compound's solubility profile for aqueous reaction conditions, as noted in a recent Organic Process Research & Development review. However, novel solvent systems and microwave-assisted synthesis techniques are mitigating these limitations, paving the way for broader industrial adoption.

In conclusion, 2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid (CAS: 2680904-19-0) continues to be a cornerstone of peptide and prodrug innovation. Its evolving applications underscore the need for interdisciplinary collaboration to unlock its full potential in next-generation therapeutics.

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